molecular formula C10H9FN2OS B1302151 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 716-75-6

4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B1302151
CAS RN: 716-75-6
M. Wt: 224.26 g/mol
InChI Key: YNGDDNXKDDLUAK-UHFFFAOYSA-N
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Description

The compound "4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The presence of the fluoro and methoxy substituents on the phenyl ring suggests that this compound could exhibit interesting electronic properties and potentially have applications in medicinal chemistry due to the common use of such motifs in drug design.

Synthesis Analysis

The synthesis of related thiazole compounds has been reported using various techniques. For instance, a similar compound, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, was synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone using the Gewald synthesis technique. This method involves a mild base and sulfur powder to construct the thiophene ring, which is a key step in forming the thiazole core . Another related compound, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, was synthesized using the Hantzsch thiazole synthesis, which is a condensation reaction involving thiourea and phenacyl bromide . These methods could potentially be adapted for the synthesis of "4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine".

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. For example, the structure of Schiff bases derived from a similar thiazole compound was established using these methods . Additionally, the crystal structure analysis of a related compound, 2-(4-Fluorobenzyl)-6-(4-Methoxyphenyl)Imidazo[2,1-B][1,3,4]Thiadiazole, revealed intermolecular interactions that contribute to the stability of the compound . These techniques would be essential in confirming the structure of "4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine".

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions due to their reactive sites. The amino group on the thiazole ring can act as a nucleophile, while the aromatic substituents can undergo electrophilic substitution reactions. For instance, the condensation of thiazole derivatives with aldehydes can lead to the formation of Schiff bases, which have been shown to possess antimicrobial activity . The reactivity of "4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine" would likely be influenced by the electron-withdrawing fluoro group and the electron-donating methoxy group, affecting its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of halogen atoms, such as fluorine, can increase the compound's lipophilicity, which is an important factor in drug design. The electronic effects of the substituents can also affect the compound's acidity and basicity, as well as its fluorescence properties, as seen in benzoxazole and benzothiazole analogs . The specific properties of "4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine" would need to be determined experimentally, but it is likely to exhibit characteristics similar to those of its analogs.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and its structure analyzed, revealing a specific conformation and interaction through hydrogen bonds (Yin et al., 2008).
  • Novel Schiff bases have been synthesized using a related compound, demonstrating the compound's potential as a precursor in chemical synthesis (Puthran et al., 2019).

Antimicrobial and Antifungal Applications

Anticancer Activity

  • Thiazol-2-amine derivatives, including those structurally related to 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine, have been synthesized and tested for their anticancer activity against various human cancer cell lines (Yakantham et al., 2019).

Photochemical Properties

  • Research into the photo-degradation of thiazole-containing compounds provides insights into their stability and reactivity under light exposure, relevant for their potential application in various fields (Wu et al., 2007).

Photophysical Research

  • Studies on related fluorophores reveal information about their fluorescence and charge transfer, which can be applied to understand the photophysical properties of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine (Zheng et al., 2006).

Tubulin Inhibition for Antiproliferative Activity

  • Some N,4-diaryl-1,3-thiazole-2-amines, structurally similar to the compound, have been studied for their role in inhibiting tubulin polymerization, indicating their potential use in cancer therapy (Sun et al., 2017).

properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGDDNXKDDLUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374596
Record name 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835235
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

CAS RN

716-75-6
Record name 4-(3-Fluoro-4-methoxyphenyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=716-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 716-75-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Sun, Q Xu, J Xu, Y Wu, Y Wang, D Zuo, Q Guan… - PLoS …, 2017 - journals.plos.org
A series of N,4-diaryl-1,3-thiazole-2-amines containing three aromatic rings with an amino linker were designed and synthesized as tubulin inhibitors and evaluated for their …
Number of citations: 27 journals.plos.org

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